2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide
CAS No.:
Cat. No.: VC16266550
Molecular Formula: C14H11BrN4O
Molecular Weight: 331.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrN4O |
|---|---|
| Molecular Weight | 331.17 g/mol |
| IUPAC Name | 2-(benzotriazol-1-yl)-N-(2-bromophenyl)acetamide |
| Standard InChI | InChI=1S/C14H11BrN4O/c15-10-5-1-2-6-11(10)16-14(20)9-19-13-8-4-3-7-12(13)17-18-19/h1-8H,9H2,(H,16,20) |
| Standard InChI Key | URTPBDITLKRYJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC=C3Br |
Introduction
Chemical Identity and Structural Features
2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2-bromophenyl)acetamide (molecular formula: C₁₄H₁₁BrN₄O; molecular weight: 347.17 g/mol) consists of a benzotriazole core linked via an acetamide bridge to a 2-bromophenyl group. The benzotriazole moiety, a fused bicyclic system containing three nitrogen atoms, is renowned for its stability and ability to participate in hydrogen bonding and π-π interactions . The 2-bromophenyl substituent introduces electronic and steric effects that may modulate biological activity, as seen in analogous compounds like N-(2-bromophenyl)acetamide derivatives .
Key Structural Attributes:
-
Benzotriazole Core: Imparts planar geometry and potential interactions with enzymatic targets, as demonstrated in antimicrobial benzotriazole derivatives .
-
Acetamide Linker: Enhances solubility and facilitates hydrogen bonding, critical for target engagement.
-
2-Bromophenyl Group: The bromine atom at the ortho position may influence steric hindrance and electronic properties, akin to its role in antidiabetic agents .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide is documented, its preparation can be inferred from analogous benzotriazole-acetamide derivatives. A plausible route involves:
-
Alkylation of Benzotriazole: Reacting 1H-benzotriazole with chloroacetyl chloride to form 1-chloroacetyl-1H-benzotriazole.
-
Amidation: Coupling the intermediate with 2-bromoaniline in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at elevated temperatures .
This method mirrors the synthesis of related compounds, such as 2-(1H-benzotriazol-1-yl)-N-phenylacetamides, which achieved moderate yields (75%) under similar conditions .
Characterization Data
Key spectroscopic features anticipated for the compound include:
-
¹H NMR: Resonances for benzotriazole protons (δ 7.5–8.3 ppm), acetamide methylene (δ 4.2–4.5 ppm), and aromatic protons of the 2-bromophenyl group (δ 7.2–7.8 ppm).
-
IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
Structure-Activity Relationship (SAR) Analysis
Substituents at the benzotriazole N1 position and the phenyl ring’s para position significantly influence activity. For example, trifluoromethyl groups on benzimidazole analogs increased anti-MRSA activity , suggesting that halogenation at strategic positions in 2-(1H-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide could yield similar enhancements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume